2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one
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Overview
Description
2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H26FN3O4 and its molecular weight is 415.465. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis Research on structurally related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, has focused on crystal structure analysis to understand hydrogen bonding and molecular packing. These studies are fundamental for drug design and understanding the compound's interactions at the molecular level (Ullah & Altaf, 2014).
G Protein-Biased Dopaminergics Compounds with the arylpiperazine structural motif have been identified as G protein-biased dopaminergic partial agonists. This research indicates potential therapeutic applications in treating psychiatric disorders by selectively activating G protein pathways over β-arrestin pathways (Möller et al., 2017).
Antitumor Activity Novel pyrimidinyl pyrazole derivatives, including those with phenylpiperazinyl groups, have shown significant antitumor activity against various tumor cell lines. This research opens avenues for the development of new anticancer agents (Naito et al., 2005).
Aurora Kinase Inhibition Structurally related compounds have been explored for their ability to inhibit Aurora A kinase, suggesting potential applications in cancer therapy. Aurora kinases play critical roles in cell division, and their inhibition can halt the proliferation of cancer cells (ヘンリー,ジェームズ, 2006).
Receptor Binding Studies Research on compounds containing the fluorophenyl piperazinyl moiety has included receptor binding studies to understand their interaction with various neurotransmitter receptors. This is critical for designing drugs targeting specific receptors in the brain (Fang-wei, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c23-18-5-1-2-6-19(18)25-11-9-24(10-12-25)14-17-13-20(27)21(15-29-17)30-16-22(28)26-7-3-4-8-26/h1-2,5-6,13,15H,3-4,7-12,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBPKGBDRVQBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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